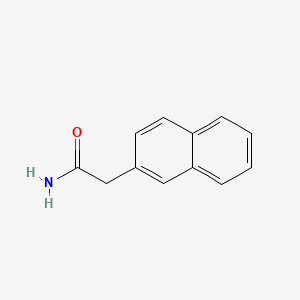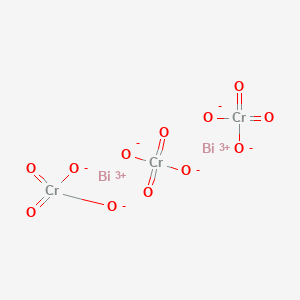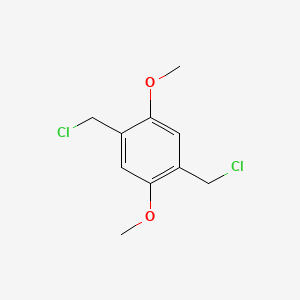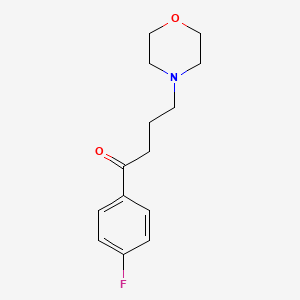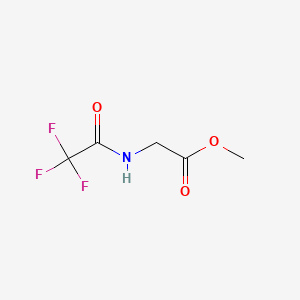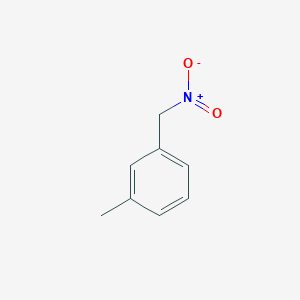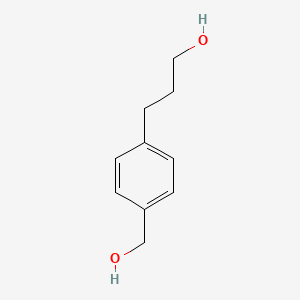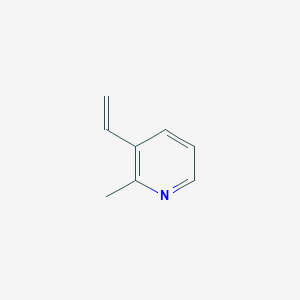
3-Ethenyl-2-methylpyridine
Overview
Description
3-Ethenyl-2-methylpyridine is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 2-methyl-3-vinylpyridine and has a molecular formula of C8H9N. The compound is a colorless liquid that has a pungent odor and is highly flammable.
Scientific Research Applications
Applications in Chemistry and Materials Science
Tetraazaporphyrin Synthesis : A study by Kimura et al. (2011) explored the synthesis of a nonclassical tetraazaporphyrin using a tetramerization reaction that includes 4-methylpyridine. This molecule showcases unusual bonding systems and has implications in the study of molecular structures and bonding.
Catalytic Ethenylation of Ketones : In research conducted by Amemiya et al. (2004), a catalytic process using GaCl3 and 4-methylpyridine was developed for the ethenylation of ketones. This has potential applications in organic synthesis and the development of new chemical reactions.
Polymorphism in Organic Compounds : Gao et al. (2009) investigated polymorphism in a highly conjugated compound involving a derivative of 4-methylpyridine, indicating its applications in understanding the molecular and crystal structures in organic compounds Gao et al. (2009).
Reductive Vinylation/Phosphorylation of Pyridines : Gusarova et al. (2017) conducted a study on the reductive vinylation and phosphorylation of pyridines, including 4-methylpyridine. This has implications in the field of pyridine chemistry and the synthesis of novel compounds Gusarova et al. (2017).
Dye-Sensitized Solar Cells : Koussi-Daoud et al. (2015) researched the use of a cobalt complex, involving a derivative of ethylenedioxythiophene, in dye-sensitized solar cells. This has potential applications in the development of renewable energy technologies Koussi-Daoud et al. (2015).
Thiol-Reactive Luminophore : Amoroso et al. (2008) described the use of a 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminophore, which accumulates in mitochondria and can be used in fluorescence microscopy Amoroso et al. (2008).
Tetrathiafulvalene Derivatives : Andreu et al. (2000) synthesized new Tetrathiafulvalene-π-Spacer-Acceptor derivatives, which include pyridine moieties. These compounds have been studied for their optical and electrochemical properties, relevant in the field of materials science Andreu et al. (2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-methylpyridine, has been found to interact with collagenase 3 and stromelysin-1 . These enzymes play a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Mode of Action
For instance, 3-Methylpyridine is known to cleave triple helical collagens, including type I, type II, and type III .
Biochemical Pathways
A study on the microbial degradation of pyridine derivatives suggests that these compounds can be metabolized through various pathways . For instance, 2-Methylpyridine was found to be metabolized by Bacillus cereus GMHS, with the degradation initiated by the hydroxylation of the methyl group .
Result of Action
Based on its structural similarity to 3-methylpyridine, it can be hypothesized that it may have similar effects, such as the degradation of extracellular matrix proteins .
Biochemical Analysis
Biochemical Properties
3-Ethenyl-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions . Additionally, this compound can interact with other biomolecules such as nucleic acids and proteins, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction can result in changes in the enzyme’s activity and subsequent alterations in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound has been shown to affect cellular function, including changes in cell viability and proliferation . In in vitro studies, the stability and degradation of this compound are important factors to consider when evaluating its effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to significant adverse effects, highlighting the importance of dosage considerations in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can participate in further biochemical reactions . The metabolic pathways of this compound also involve conjugation reactions, where the compound is linked to other molecules to enhance its solubility and facilitate excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability . Additionally, the accumulation of this compound in specific tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and nucleus . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity .
properties
IUPAC Name |
3-ethenyl-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-6-9-7(8)2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWNFKKVGPYFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618221 | |
| Record name | 3-Ethenyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45659-55-0 | |
| Record name | 3-Ethenyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



